N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Description
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a furan-based carboxamide derivative featuring dual chloro-substituted aromatic rings. The compound consists of a 2-methylfuran core substituted at position 3 with a carboxamide group linked to a 3-chlorophenyl moiety and at position 5 with a 4-chlorophenyl group. This structure combines electron-withdrawing chlorine substituents with a planar furan heterocycle, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-16(18(22)21-15-4-2-3-14(20)9-15)10-17(23-11)12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZARJDRIKEURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 3-chlorophenylamine with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a
Biological Activity
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide (CAS No. 940996-81-6) is a synthetic organic compound with significant biological activity. This article explores its synthesis, chemical properties, biological effects, and potential applications in pharmacology.
Chemical Structure and Properties
This compound is characterized by the presence of chlorinated phenyl groups and a furan ring. Its molecular formula is , and it has a molecular weight of 346.2 g/mol. The compound's structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.2 g/mol |
| CAS Number | 940996-81-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylamine with 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid. This reaction is commonly performed using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For instance, it has been shown to inhibit cell proliferation in MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .
Case Study: MDA-MB-231 Cell Line
- IC50 Value: 0.126 μM
- Selectivity Index: Approximately 20-fold greater against cancer cells compared to non-cancerous cells.
The biological activity of this compound is believed to involve multiple mechanisms, including:
- Inhibition of Cell Proliferation: The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Targeting Matrix Metalloproteinases (MMPs): It has shown significant inhibitory effects on MMP-2 and MMP-9, enzymes involved in tumor metastasis .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with an oral bioavailability of approximately 31.8%. The compound demonstrates a clearance rate of 82.7 mL/h/kg following intravenous administration, suggesting efficient metabolic processing .
Toxicity Studies
Toxicological assessments reveal that this compound exhibits no acute toxicity in animal models at doses up to 2000 mg/kg. This safety profile is essential for its potential therapeutic applications .
Comparison with Similar Compounds
5-(4-Chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide (CAS 941238-56-8)
- Structural Differences : Replaces the 3-chlorophenyl group with a 2-methoxybenzyl substituent.
- Key Properties :
- Molecular weight: 355.81 g/mol
- Predicted pKa: 11.49 (indicating moderate basicity)
- Boiling point: 493.6 ± 45.0 °C
- Implications : The methoxy group enhances solubility compared to chloro substituents but reduces lipophilicity. This analog’s higher boiling point suggests stronger intermolecular forces due to polar methoxy interactions .
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide
- Structural Differences: Features a furan-2-carboxamide backbone with a 3-chlorophenyl group and a 4-diethylaminophenyl substituent.
- Predicted to exhibit enhanced solubility in polar solvents compared to the target compound due to the tertiary amine .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Structural Differences : Replaces the furan ring with an isoxazole heterocycle and modifies substitution patterns.
- Key Properties :
Physicochemical and Electronic Properties
| Compound | Molecular Weight (g/mol) | Cl Substituents | Predicted logP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~358.2* | 3-Cl, 4-Cl | ~3.5 | Furan, carboxamide |
| 5-(4-Cl-phenyl)-N-(2-methoxybenzyl) [16] | 355.81 | 4-Cl | 3.2 | Methoxybenzyl, furan |
| 5-(3-Cl-phenyl)-N-[4-(diethylamino)phenyl] [17] | ~380.9* | 3-Cl | ~2.8 | Diethylamino, furan |
| Isoxazole analog [8] | 335.8 | 5-Cl (phenyl), 2-Cl (aryl) | ~3.7 | Isoxazole, carboxamide |
*Estimated based on structural similarity.
Key Observations :
- The target compound’s dual chloro substituents increase lipophilicity (higher logP) compared to analogs with single chloro or polar groups (e.g., methoxy or diethylamino).
- Isoxazole analogs exhibit higher logP due to reduced polarity of the heterocycle compared to furan .
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